Elimination of Dmb Cleavage Byproducts
Fmoc-Ser(tBu)-Gly-OH differentiates from its closest commercial analog, Fmoc-Ser(tBu)-(Dmb)Gly-OH, by eliminating the 2,4-dimethoxybenzyl (Dmb) group. While the Dmb analog offers pseudoproline-like aggregation suppression for glycine-containing sequences, its use mandates that the Dmb group be removed during the final TFA-mediated cleavage reaction . This introduces an additional deprotection step that can generate formaldehyde as a byproduct, which may react with sensitive peptide residues. In contrast, Fmoc-Ser(tBu)-Gly-OH contains no additional backbone protecting group beyond the standard Fmoc/tBu orthogonal protection scheme, resulting in a cleaner cleavage profile that requires no special scavenger considerations beyond those already in use for standard tBu deprotection [1].
| Evidence Dimension | Cleavage complexity and byproduct generation |
|---|---|
| Target Compound Data | Fmoc and tBu only; no Dmb group present; standard TFA cleavage without Dmb-derived byproducts |
| Comparator Or Baseline | Fmoc-Ser(tBu)-(Dmb)Gly-OH: contains Dmb group requiring TFA-mediated removal, generating formaldehyde byproduct |
| Quantified Difference | Eliminates one entire protecting group removal event and associated formaldehyde generation |
| Conditions | Standard TFA cleavage conditions in Fmoc SPPS (e.g., TFA/TIS/H2O 95:2.5:2.5 v/v/v) |
Why This Matters
For peptides containing residues susceptible to formaldehyde modification (e.g., N-terminal amines, arginine side chains), selecting Fmoc-Ser(tBu)-Gly-OH avoids Dmb-derived impurities that could reduce final product purity and complicate downstream purification.
- [1] Iris Biotech. (2025). Advanced Side-Chain Protection with THP and Trt. View Source
